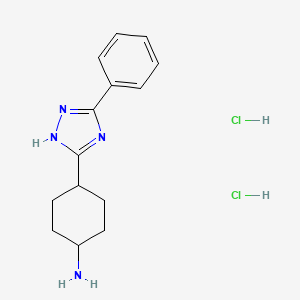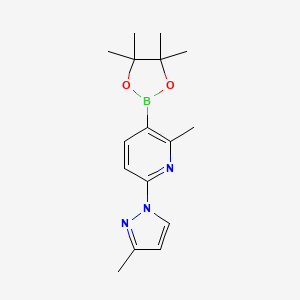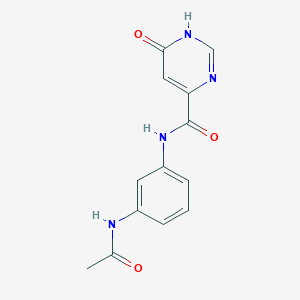![molecular formula C18H14FN3O2 B2893510 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide CAS No. 1394810-53-7](/img/structure/B2893510.png)
4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFM-2 belongs to the class of molecules known as fatty acid amide hydrolase (FAAH) inhibitors and is known to modulate the endocannabinoid system, which has been implicated in a wide range of physiological processes.
科学的研究の応用
Antiviral Research
Indole derivatives, which are structurally related to the compound , have shown significant promise in antiviral research. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . By extension, 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide could be synthesized and tested for similar antiviral properties, potentially contributing to the development of new antiviral medications.
Anti-inflammatory Applications
The indole nucleus, present in many bioactive compounds, has been associated with anti-inflammatory properties . As such, the subject compound could be explored for its efficacy in reducing inflammation, which is a common pathological component of various diseases, including autoimmune disorders.
Anticancer Activity
Indole derivatives have been found to possess anticancer activities . The ability to bind with high affinity to multiple receptors makes these compounds interesting candidates for cancer research. 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide could be investigated for its potential to act on specific cancer cell lines or targets.
Antimicrobial Properties
The broad-spectrum biological activities of indole derivatives also include antimicrobial effects . Research into the antimicrobial potential of 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide could lead to the discovery of new treatments for bacterial, fungal, or viral infections.
Antidiabetic Research
Indole derivatives have shown antidiabetic effects, which could be due to their interaction with biological pathways involved in glucose metabolism . The compound may be synthesized and tested for its ability to modulate blood sugar levels or improve insulin sensitivity.
Antimalarial Applications
The fight against malaria has led to the exploration of various chemical compounds, including indole derivatives, for their antimalarial properties . Given the structural complexity and potential biological activity of 4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide , it could be a candidate for the development of new antimalarial drugs.
Neuropharmacological Research
Indole-based compounds have been used in the synthesis of drugs affecting the central nervous system, such as those used in treating depression and anxiety . The compound could be valuable in neuropharmacological research, potentially leading to the development of novel psychoactive medications.
Chemical Synthesis and Material Science
The cyano and fluorophenyl groups present in the compound suggest that it could be used in advanced material science and chemical synthesis. For example, 4-cyano-2-fluorophenylboronic acid is used in Suzuki coupling reactions, which are pivotal in creating complex organic molecules . Similarly, the compound might be utilized in designing new materials or in synthetic chemistry as a building block.
作用機序
Mode of Action
Given its structural features, it may interact with its targets through a variety of mechanisms, such as hydrogen bonding, hydrophobic interactions, or ionic interactions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .
特性
IUPAC Name |
4-[3-[[cyano-(2-fluorophenyl)methyl]amino]-3-oxoprop-1-enyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c19-15-4-2-1-3-14(15)16(11-20)22-17(23)10-7-12-5-8-13(9-6-12)18(21)24/h1-10,16H,(H2,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKSAICINGKDME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C=CC2=CC=C(C=C2)C(=O)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-{[Cyano(2-fluorophenyl)methyl]carbamoyl}eth-1-en-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-((2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2893428.png)


![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2-iodobenzamide](/img/structure/B2893432.png)
![N-[(3-bromophenyl)(cyano)methyl]-1-(2,2,2-trifluoroethyl)azetidine-3-carboxamide](/img/structure/B2893433.png)
![N~1~-(3,5-difluorophenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2893434.png)


![{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine](/img/structure/B2893441.png)
![methyl 2-(8-(4-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2893445.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2893447.png)
![N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-4-(thiophen-2-yl)benzamide](/img/structure/B2893449.png)
![N-(2,3-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2893450.png)